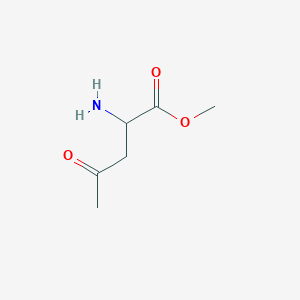
Methyl 2-amino-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C6H11NO3 It is a derivative of amino acids and is often used in various chemical and biological research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-oxopentanoate involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-oxopentanoate:
2-Oxoisocaproate: Another similar compound with comparable chemical properties.
Uniqueness
Methyl 2-amino-4-oxopentanoate is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 2-amino-4-oxopentanoate |
InChI |
InChI=1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3 |
InChI-Schlüssel |
FLQHIIVXMKXKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)

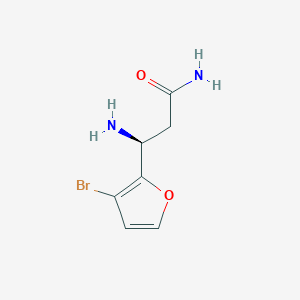

![Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B13330073.png)
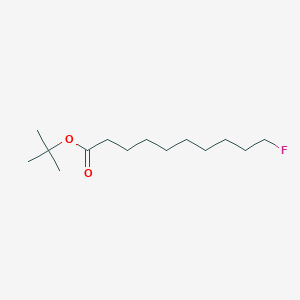
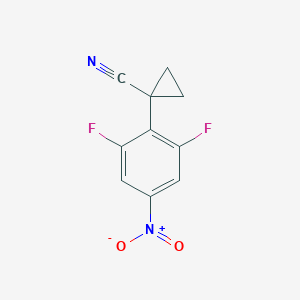
![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
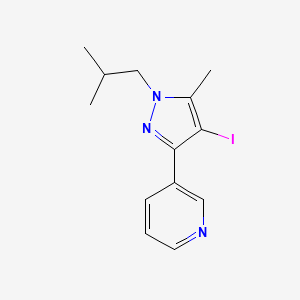
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
